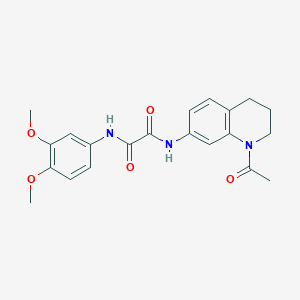

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide (CAS: 898439-93-5, molecular formula: C₂₀H₂₀ClN₃O₃) is a tetrahydroquinoline-derived ethanediamide characterized by an acetyl group at the 1-position of the tetrahydroquinoline scaffold and a 3,4-dimethoxyphenyl substituent on the adjacent amide nitrogen .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3,4-dimethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-13(25)24-10-4-5-14-6-7-15(11-17(14)24)22-20(26)21(27)23-16-8-9-18(28-2)19(12-16)29-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOUIPQGVTXFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxalamides and is characterized by a tetrahydroquinoline moiety and a dimethoxyphenyl group, which suggest diverse applications in drug discovery and development.

Molecular Structure

- Molecular Formula : C22H25N3O3

- Molecular Weight : 379.5 g/mol

- IUPAC Name : N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide

- SMILES Notation : CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C

Physical Properties

| Property | Value |

|---|---|

| LogP | 3.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, related compounds have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. These findings suggest potential therapeutic applications in treating resistant bacterial infections .

Kinase Inhibition

The compound has also been identified as a potential inhibitor of various kinases, which play critical roles in cellular signaling pathways. Kinase inhibitors are valuable in cancer therapy and other diseases where aberrant kinase activity is implicated. Preliminary studies suggest that this compound may selectively target specific kinases, warranting further investigation into its mechanism of action and therapeutic implications .

Neuroprotective Effects

In addition to antibacterial and kinase inhibition properties, some studies have hinted at neuroprotective effects associated with tetrahydroquinoline derivatives. These compounds may modulate neuroinflammation and oxidative stress pathways, which are crucial in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for MRSA and other pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 8 |

| Staphylococcus epidermidis | 16 |

Study 2: Kinase Inhibition Assay

In a kinase inhibition assay, the compound was tested against several kinases involved in cancer signaling pathways. The results indicated promising inhibitory activity.

| Kinase Type | IC50 (µM) |

|---|---|

| EGFR | 0.5 |

| VEGFR | 0.8 |

| PDGFR | 0.6 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the tetrahydroquinoline core and the aryl group. Key comparisons include:

Table 1: Substituent Variations and Physicochemical Properties

| Compound Name | Tetrahydroquinoline Substituent | Aryl Group Substituent | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 1-Acetyl | 3,4-Dimethoxyphenyl | Not reported | Ethanediamide, methoxy groups |

| 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (21) | 2-Oxo | 2,3-Dimethylphenyl | 220–221 | Benzamide, methyl groups |

| N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (25) | 1-Methylsulfonyl | Methanesulfonamide | 226–227 | Sulfonamide, methylsulfonyl |

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide (BF37815) | 1-Acetyl | 3-Chloro-2-methylphenyl | Not reported | Ethanediamide, chloro, methyl |

| N-(2,2-Diethoxyethyl)-N'-[1-(methylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]ethanediamide | 1-Methylsulfonyl | 2,2-Diethoxyethyl | Not reported | Ethanediamide, diethoxyethyl |

Key Observations:

Substituent Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility in polar solvents compared to the electron-neutral 2,3-dimethylphenyl in compound 21 or the electron-withdrawing 3-chloro-2-methylphenyl in BF37815 .

Impact on Melting Points :

- Analogs with sulfonamide groups (e.g., compound 25, 226–227°C) exhibit lower melting points than benzamide derivatives (e.g., compound 21, 220–221°C), suggesting weaker intermolecular forces in sulfonamide-containing structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.